molecular formula C16H10Cl2N2O2 B4946488 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B4946488
M. Wt: 333.2 g/mol
InChI Key: SWNKCWLKLUQSMC-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Structure Analysis

    • A study by Shi, Wu, Zhuang, and Zhang (2004) focused on the synthesis of a related compound, 2-amino-4-(3,4-di­chloro­phenyl)-5-oxo-4H,5H-pyrano­[3,2-c]­chromene-3-carbo­nitrile, using KF-montmorillonite as a catalyst. The crystal structure was analyzed, revealing intermolecular hydrogen bonds involving the amino group (Shi et al., 2004).
  • Green Chemistry and Novel Synthesis Methods

    • El-Maghraby (2014) described a green chemistry approach for synthesizing substituted chromenes, including derivatives of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles, utilizing Rochelle salt as a green catalyst. This highlights the environmental sustainability aspect of synthesizing these compounds (El-Maghraby, 2014).
  • Electrocatalytic Synthesis

    • Vafajoo, Veisi, Maghsoodlou, and Ahmadian (2014) developed an electrocatalytic method for assembling 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, indicating an efficient and mild procedure for synthesizing these compounds (Vafajoo et al., 2014).
  • Pharmacological Activities

    • Abdelwahab and Fekry (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and found that newly substituted chromene derivatives display potential analgesic and anticonvulsant activities. This study contributes to understanding the pharmacological potential of these compounds (Abdelwahab & Fekry, 2022).
  • Catalyst-Free Combinatorial Library Synthesis

    • Kumaravel and Vasuki (2009) developed a catalyst-free method for synthesizing novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-
    4H-chromene-3-carbonitrile derivatives, demonstrating an environmentally friendly approach in drug discovery and chemical synthesis .
  • Anticancer Properties

    • El-Agrody and colleagues (2022) studied the antitumor and tyrosine kinase receptor inhibition mechanism of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. They found that this compound has strong and selective cytotoxic potency and significant efficacy against EGFR and VEGFR-2 kinases, suggesting its potential in cancer therapy (El-Agrody et al., 2022).
  • X-Ray Crystallography Studies

    • Sharma, Banerjee, Brahmachari, Kant, and Gupta (2015) conducted X-ray studies on 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, emphasizing the importance of crystallography in understanding the structural aspects of these compounds (Sharma et al., 2015).
  • Antimicrobial Activity and Structural Analysis

    • Research by Okasha et al. (2022) on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated its antimicrobial activities and performed docking studies to understand its molecular interactions. This study underscores the potential of these compounds in antimicrobial applications (Okasha et al., 2022).

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(21)6-14(11)22-16(20)12(15)7-19/h1-6,15,21H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNKCWLKLUQSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.